molecular formula C14H23ClN2O3 B1341405 N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride CAS No. 1051368-84-3

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride

Cat. No.: B1341405
CAS No.: 1051368-84-3
M. Wt: 302.8 g/mol
InChI Key: BODOCUMADIVDRL-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride consists of a complex aromatic system featuring a methoxy-substituted phenyl ring with strategically positioned functional groups. The compound exhibits a molecular formula of C14H23ClN2O3 for the hydrochloride salt, with a corresponding molecular weight of 302.8 grams per mole. The structural architecture incorporates a 5-amino-2-methoxy-4-propylphenoxy core unit connected to an ethyl acetamide side chain, creating a bifunctional molecule with both hydrophilic and lipophilic characteristics.

The crystallographic analysis reveals specific geometric arrangements that influence the compound's overall stability and intermolecular interactions. The phenoxy group adopts a planar configuration, while the ethyl linker provides conformational flexibility between the aromatic system and the acetamide terminus. The amino group positioned at the 5-position of the phenyl ring contributes to the compound's hydrogen bonding capacity, while the methoxy substituent at the 2-position provides additional electron density to the aromatic system. The propyl group at the 4-position introduces steric bulk that influences the molecular packing and crystal lattice formation.

The hydrochloride salt formation involves protonation of the amino group, creating a charged species that significantly alters the molecular geometry and intermolecular interactions compared to the neutral free base. This ionic character enhances the compound's ability to form hydrogen bonds with water molecules and influences its solubility profile in polar solvents. The chloride counterion provides charge balance and contributes to the overall stability of the salt form through electrostatic interactions with the protonated amino functionality.

Properties

IUPAC Name

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-4-5-11-8-13(18-3)14(9-12(11)15)19-7-6-16-10(2)17;/h8-9H,4-7,15H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODOCUMADIVDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1N)OCCNC(=O)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methoxy-4-propylphenol and 2-chloroethyl acetate.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

1. Anti-inflammatory Properties:
Research indicates that N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride may act as an inhibitor of inflammatory pathways. Its structure suggests potential interactions with receptors or enzymes involved in inflammation, making it a candidate for further pharmacological studies .

2. Antibacterial Activity:
The compound's structural similarities to other antibacterial agents suggest it may inhibit bacterial growth. Studies have shown that compounds with similar phenoxy structures can target bacterial fatty acid biosynthesis pathways, specifically by inhibiting enoyl-acyl carrier protein reductase (ENR) . Although specific data on this compound's efficacy against pathogens like Staphylococcus aureus or Bacillus anthracis is limited, its design aligns with known mechanisms of action for antibacterial agents.

Case Studies and Research Findings

Case Study 1: Inhibitory Action on ENR
A study focused on the design of aryl ether inhibitors revealed that compounds structurally related to this compound can effectively inhibit ENR in Bacillus anthracis. The research utilized structure-based design methods to optimize these compounds for improved potency .

Case Study 2: Interaction Studies
Preliminary interaction studies using techniques such as surface plasmon resonance have suggested that this compound may interact with various proteins involved in signal transduction pathways. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Source
N-[2-(5-Amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride (Target) C₁₄H₂₃ClN₂O₃ 302.80 Amino, methoxy, propyl, phenoxyethyl Research/Unspecified
N-[2-(1H-Indol-3-yl)ethyl]acetamide (Compound 138) C₁₂H₁₄N₂O 202.26 Indole group Pharmaceutical research (e.g., serotonin modulation)
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, diethylphenyl Herbicide (soil-applied pre-emergent)
Suvecaltamide Hydrochloride C₂₀H₂₂F₃N₂O₂·HCl 434.86 Trifluoroethoxy, isopropyl, pyridinyl Treatment of essential tremor
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide HCl C₂₁H₂₉ClN₆O₄ 464.95 Purin-8-yl, dipropyl, aminoethyl Kinase inhibitor research

Key Differences and Implications

Substituent Effects: Target vs. Alachlor: The absence of a chloro group in the target compound reduces its lipophilicity compared to alachlor, a herbicide. This may limit its utility in agricultural applications but enhance suitability for pharmaceuticals. Target vs.

Molecular Complexity :

  • The purin-containing analog () has a higher molecular weight (464.95 vs. 302.80) and complexity, likely targeting enzymes like kinases. The simpler structure of the target compound may prioritize metabolic stability or synthetic accessibility.

Therapeutic vs. Agrochemical Use: Indole-containing analogs () and Suvecaltamide are pharmaceuticals, while alachlor and pretilachlor are agrochemicals. The target’s amino and methoxy groups align more closely with CNS drug scaffolds but lack direct evidence of therapeutic claims.

Research Findings and Data

Physicochemical Properties

  • Solubility: The target’s amino and methoxy groups may enhance water solubility compared to alachlor’s chloro and alkyl groups.
  • Bioavailability : Structural simplicity relative to Suvecaltamide could improve absorption but reduce target specificity.

Notes and Discrepancies

  • CAS Number Variation : Conflicting CAS numbers (1051368-84-3 vs. 932924-32-8) may reflect sourcing differences or clerical errors. Further verification is recommended.

Biological Activity

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride is a compound of interest in medicinal chemistry, characterized by its complex structure that includes an acetamide group and a phenoxy moiety. Its molecular formula is C₁₄H₂₃ClN₂O₃, with a molecular weight of approximately 302.80 g/mol. This compound has been studied for its potential biological activities, particularly in pharmacological contexts, including anti-inflammatory properties and interactions with various biological pathways.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity:

  • Acetamide Group : Known for its ability to interact with various biological targets.
  • Phenoxy Moiety : Provides potential for electrophilic aromatic substitution reactions.
  • Amine Group : Capable of nucleophilic substitution, enhancing reactivity.

The compound is often encountered in its hydrochloride form, which increases its solubility in aqueous environments, making it more bioavailable for biological studies.

Pharmacological Properties

Research indicates that this compound exhibits notable biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit specific inflammatory pathways, although detailed mechanisms are still under investigation.
  • Protein Interactions : The compound appears to interact with proteins involved in signal transduction pathways, potentially modulating their activity. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are suggested for further exploration of these interactions.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, suggesting that this compound may also possess this property due to its structural characteristics.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological profile of this compound:

Compound NameMolecular FormulaBiological ActivityUnique Features
5-Amino-2-methoxyphenolC₈H₉NO₂Antioxidant propertiesLacks the propyl group
PropofolC₁₂H₁₈OAnesthetic agentContains an isopropyl group instead
AcetaminophenC₈H₉NO₂Analgesic and antipyreticSimple para-substituted phenol structure

This table illustrates the varying degrees of biological activity and structural differences among these compounds, emphasizing the potential therapeutic effects of this compound due to its specific phenoxy and acetamido functionalities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : Research on acetamide derivatives has shown moderate activity against gram-positive organisms, indicating a potential antimicrobial role for similar compounds .
  • Mechanistic Studies : Investigations into structure–activity relationships reveal that compounds with multiple methoxy groups exhibit enhanced biological activity, suggesting that modifications to the structure could lead to improved efficacy .
  • Cellular Assays : Preliminary cellular assays indicate that compounds similar to this compound may influence cellular signaling pathways relevant to inflammation and oxidative stress responses .

Q & A

Basic: What safety protocols must be prioritized when handling N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride in laboratory settings?

Answer:
This compound is classified under GHS for acute toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and chemical goggles.
  • Local exhaust ventilation to minimize dust/aerosol formation.
  • Avoidance of drainage contamination during spills; use inert absorbents (e.g., vermiculite) for cleanup.
  • Storage in sealed containers away from incompatible substances (e.g., strong oxidizers).
    Reference: Safety data from Angene Chemical outlines these measures .

Basic: What synthetic routes are validated for synthesizing this compound?

Answer:
A multi-step synthesis approach is documented:

Intermediate alkylation : Coupling of 5-amino-2-methoxy-4-propylphenol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).

Amide formation : Reaction with acetyl chloride in dichloromethane (DCM) with triethylamine as a base.

Hydrochloride salt formation : Treatment with HCl in ethanol or ethyl acetate.
Key parameters : Reaction yields (70–90%) depend on stoichiometric control and purification via silica gel chromatography .

Advanced: How can reaction conditions be optimized to enhance the yield of the final hydrochloride salt?

Answer:
Yield optimization strategies include:

  • Catalytic hydrogenation : Use Pd/C (10% w/w) under 40 psi H₂ pressure in ethanol for 1–2 hours to reduce nitro intermediates (if applicable).
  • Solvent selection : Polar aprotic solvents (e.g., THF/MeOH mixtures) improve intermediate solubility during salt formation.
  • pH control : Adjust HCl addition to pH 2–3 to precipitate the hydrochloride salt without over-acidification.
    Data : Published methods report 94% purity after crystallization from ethyl acetate/hexane .

Advanced: How should researchers resolve contradictions between NMR and mass spectrometry (MS) data during structural confirmation?

Answer:
Discrepancies often arise from impurities or isotopic interference. Methodological steps:

NMR analysis : Confirm integration ratios for aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm). Compare with predicted splitting patterns.

High-resolution MS (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated m/z of 312.1804 (C₁₅H₂₅N₂O₃⁺) should match experimental data.

Supplementary techniques : Use IR spectroscopy to verify carbonyl (1700–1650 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.
Reference : Multi-technique validation is critical, as demonstrated in peer-reviewed syntheses .

Advanced: What pharmacological evaluation strategies are recommended for assessing this compound’s bioactivity?

Answer:

  • In vitro assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays (IC₅₀ determination).
  • ADMET profiling : Evaluate metabolic stability in liver microsomes and membrane permeability via Caco-2 cell monolayers.
  • Dose-response studies : Use 3D QSAR models to correlate structural features (e.g., phenoxyethyl chain length) with activity.
    Note : Structural analogs (e.g., SR 142948A) show CNS activity, suggesting potential neuropharmacological applications .

Basic: What analytical methods are essential for confirming purity and identity?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; target ≥98% purity.
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.
  • Melting point : Compare observed vs. literature values (e.g., 180–185°C with decomposition).
    Reference : Detailed protocols are provided in synthetic chemistry literature .

Advanced: How can researchers mitigate instability issues during long-term storage?

Answer:

  • Lyophilization : Convert to a stable lyophilized powder under vacuum (store at −20°C).
  • Desiccants : Use silica gel packs in airtight amber vials to prevent hydrolysis.
  • Stability studies : Monitor degradation via accelerated testing (40°C/75% RH for 6 months) with HPLC .

Advanced: What computational tools are suitable for predicting this compound’s physicochemical properties?

Answer:

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate partition coefficients (predicted LogP ~2.5).
  • pKa prediction : Software like MarvinSuite identifies ionizable groups (e.g., amine pKa ~9.5).
  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., serotonin receptors).
    Reference : PubChem-derived SMILES and InChI keys enable computational workflows .

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